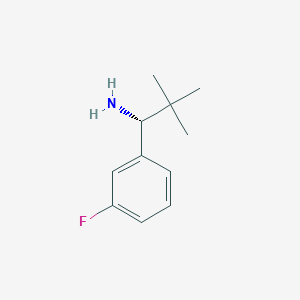
3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound characterized by the presence of a formyl group, a trifluoroethoxy group, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of the Trifluoroethoxy Group: This step involves the reaction of the benzoic acid derivative with 2,2,2-trifluoroethanol under acidic or basic conditions to introduce the trifluoroethoxy group.
Formylation: The final step involves the formylation of the aromatic ring, which can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often requires careful control of reaction conditions, purification steps, and waste management to ensure environmental compliance and safety.
化学反応の分析
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-Carboxy-4-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 3-Hydroxymethyl-4-(2,2,2-trifluoroethoxy)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the design of new drugs, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as fluorinated polymers or coatings.
Biological Studies: Its derivatives may be used in studying biological pathways and mechanisms, particularly those involving oxidative stress or enzyme inhibition.
作用機序
The mechanism of action of 3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The formyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function.
類似化合物との比較
Similar Compounds
4-Formylbenzoic acid: Lacks the trifluoroethoxy group, making it less lipophilic and potentially less bioactive.
3-Formyl-4-methoxybenzoic acid: Contains a methoxy group instead of a trifluoroethoxy group, which may alter its reactivity and biological activity.
3-Formyl-4-(2,2,2-trifluoroethoxy)phenol: Similar structure but with a phenol group instead of a carboxylic acid, affecting its acidity and solubility.
Uniqueness
3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both a formyl group and a trifluoroethoxy group on the benzoic acid core. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H7F3O4 |
|---|---|
分子量 |
248.15 g/mol |
IUPAC名 |
3-formyl-4-(2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C10H7F3O4/c11-10(12,13)5-17-8-2-1-6(9(15)16)3-7(8)4-14/h1-4H,5H2,(H,15,16) |
InChIキー |
XVPKXYPYOSDMMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)C=O)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)






![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)

![(OC-6-33)-Triaqua[(2R,3R)-2-(hydroxy-kappaO)-3-hydroxybutanedioato(2-)-kappaO1,kappaO4]copper](/img/structure/B12069639.png)




